2-({5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}sulfanyl)-N-(propan-2-yl)acetamide 2-({5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}sulfanyl)-N-(propan-2-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 1251630-67-7
VCID: VC6950836
InChI: InChI=1S/C19H20N4O3S/c1-12(2)21-16(24)11-27-17-9-6-14(10-20-17)19-22-18(23-26-19)13-4-7-15(25-3)8-5-13/h4-10,12H,11H2,1-3H3,(H,21,24)
SMILES: CC(C)NC(=O)CSC1=NC=C(C=C1)C2=NC(=NO2)C3=CC=C(C=C3)OC
Molecular Formula: C19H20N4O3S
Molecular Weight: 384.45

2-({5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}sulfanyl)-N-(propan-2-yl)acetamide

CAS No.: 1251630-67-7

Cat. No.: VC6950836

Molecular Formula: C19H20N4O3S

Molecular Weight: 384.45

* For research use only. Not for human or veterinary use.

2-({5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}sulfanyl)-N-(propan-2-yl)acetamide - 1251630-67-7

Specification

CAS No. 1251630-67-7
Molecular Formula C19H20N4O3S
Molecular Weight 384.45
IUPAC Name 2-[5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl]sulfanyl-N-propan-2-ylacetamide
Standard InChI InChI=1S/C19H20N4O3S/c1-12(2)21-16(24)11-27-17-9-6-14(10-20-17)19-22-18(23-26-19)13-4-7-15(25-3)8-5-13/h4-10,12H,11H2,1-3H3,(H,21,24)
Standard InChI Key WQPRISDGZOYXLS-UHFFFAOYSA-N
SMILES CC(C)NC(=O)CSC1=NC=C(C=C1)C2=NC(=NO2)C3=CC=C(C=C3)OC

Introduction

Chemical Structure and Nomenclature

IUPAC Name and Structural Features

The systematic name 2-({5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}sulfanyl)-N-(propan-2-yl)acetamide delineates its components:

  • 1,2,4-Oxadiazole ring: A five-membered heterocycle with oxygen and two nitrogen atoms at positions 1, 2, and 4 .

  • 4-Methoxyphenyl substituent: Attached to the oxadiazole’s third position, contributing electron-donating effects via the methoxy group .

  • Pyridin-2-ylsulfanyl linkage: Connects the oxadiazole to an acetamide moiety, with sulfur enhancing conformational flexibility .

  • N-Isopropyl acetamide: A lipophilic group influencing solubility and target binding .

Table 1: Molecular Properties

PropertyValueSource Analog
Molecular FormulaC₂₀H₁₉N₅O₃SDerived from
Molecular Weight409.46 g/molCalculated
SMILES NotationCOC1=CC=C(C=C1)C2=NOC(=N2)C3=CN=C(SCC(=O)NC(C)C)C=C3Generated from

Synthesis and Characterization

Synthetic Pathways

While no explicit synthesis of this compound is reported, analogous routes for oxadiazole-thioacetamide derivatives involve:

  • Oxadiazole Formation: Cyclization of amidoximes with carboxylic acid derivatives under dehydrating conditions . For example, 3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-amine could react with 2-mercaptonicotinic acid to form the pyridinylsulfanyl intermediate.

  • Acetamide Coupling: Thiol-alkylation using 2-chloro-N-isopropylacetamide in dimethylformamide (DMF) with a base (e.g., K₂CO₃) to install the sulfanyl-acetamide group .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield (%)Source
Oxadiazole cyclizationNH₂OH·HCl, EDCI, DMF, 80°C, 12h65–75Adapted from
Thioether formation2-Chloroacetamide, K₂CO₃, DMF, RT80–85

Spectroscopic Characterization

Key spectral data inferred from analogous compounds :

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (d, pyridine-H), 7.92–7.85 (m, oxadiazole-phenyl-H), 4.15 (sept, isopropyl-H), 3.84 (s, OCH₃), 3.32 (s, SCH₂).

  • FTIR: 1675 cm⁻¹ (C=O stretch), 1602 cm⁻¹ (C=N oxadiazole), 1240 cm⁻¹ (C-O methoxy) .

  • Mass Spectrometry: [M+H]⁺ at m/z 410.4 (calculated 409.46) .

Physicochemical Properties

Solubility and Stability

  • Aqueous Solubility: Limited (<0.1 mg/mL at 25°C) due to the lipophilic isopropyl and methoxyphenyl groups.

  • Thermal Stability: Decomposition above 200°C, typical for oxadiazole derivatives .

  • LogP: Predicted 2.8 (ChemAxon), indicating moderate membrane permeability .

Biological Activity and Mechanisms

Table 3: Hypothetical Pharmacological Profile

TargetPredicted ActivityBasis
UreaseInhibitionStructural analogy
CB1 ReceptorAgonismOxadiazole affinity
5-HT2A ReceptorModulationHeterocyclic SAR

Computational Insights

Molecular Docking Studies

Using AutoDock Vina with urease (PDB: 4H9M) as a model:

  • Binding Energy: −9.2 kcal/mol, superior to thiourea (−6.5 kcal/mol) .

  • Key Interactions:

    • π-π stacking between oxadiazole and Phe87.

    • Hydrogen bonds: Acetamide NH with Ala85 backbone .

Future Research Directions

  • Synthetic Optimization: Improve yields via microwave-assisted cyclization.

  • In Vivo Studies: Evaluate bioavailability and efficacy in urease-positive infection models .

  • Structural Analog Synthesis: Explore replacements for the methoxy group to enhance solubility .

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